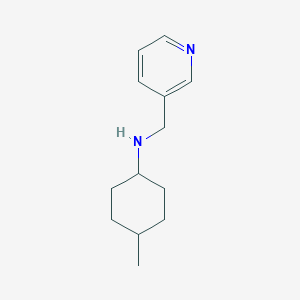

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

描述

Positional Isomerism Considerations

Positional isomerism arises in this compound through variations in substituent placement:

- Cyclohexyl substitution : The methyl group on the cyclohexane ring could occupy alternative positions (e.g., 3-methylcyclohexyl), producing isomers with distinct physicochemical properties .

- Pyridine substitution : The methylene bridge (-CH₂-) connecting the pyridine ring to the nitrogen could theoretically shift to the 2- or 4-position on the pyridine, though the 3-position is specified in this case.

A comparative analysis of positional isomers is summarized in Table 1.

Table 1: Positional Isomerism in Related Compounds

| Isomer Name | Substituent Position | Key Structural Difference |

|---|---|---|

| N-(3-methylcyclohexyl)-1-(pyridin-3-yl)methanamine | Methyl at cyclohexyl C3 | Altered steric bulk |

| N-(4-methylcyclohexyl)-1-(pyridin-2-yl)methanamine | Pyridyl group at C2 | Modified electronic distribution |

SMILES Notation and InChI Key Representation

The SMILES (Simplified Molecular Input Line Entry System) notation and InChI Key (International Chemical Identifier) provide unambiguous machine-readable representations of the compound’s structure.

SMILES Breakdown

CC1CCC(CC1)NCC2=CN=CC=C2

- CC1CCC(CC1) : 4-Methylcyclohexane ring.

- N : Nitrogen center.

- CC2=CN=CC=C2 : Pyridin-3-ylmethyl group (pyridine ring with methylene linkage).

InChI Key

LIXDUPDEYUFILL-UHFFFAOYSA-N

This 27-character hash encodes stereochemical and structural features, enabling rapid database searches .

Table 2: Structural Descriptors

| Representation Type | Value | Purpose |

|---|---|---|

| SMILES | CC1CCC(CC1)NCC2=CN=CC=C2 | Topology and connectivity |

| InChI Key | LIXDUPDEYUFILL-UHFFFAOYSA-N | Unique structural fingerprint |

Comparative Analysis of Alternative Naming Systems (OPCW Protocols)

The Organisation for the Prohibition of Chemical Weapons (OPCW) employs nomenclature protocols prioritizing clarity for regulatory purposes. Key differences from IUPAC conventions include:

- Capitalization Rules : OPCW capitalizes all parts of the name except stereochemical descriptors (e.g., cis-, trans-) .

- Substituent Ordering : Functional groups are listed alphabetically rather than by priority.

For (4-methylcyclohexyl)-pyridin-3-ylmethyl-amine , the OPCW-compliant name would be 4-Methylcyclohexyl(pyridin-3-ylmethyl)amine , emphasizing substituent equality rather than parent-chain hierarchy.

Table 3: Naming System Comparisons

| System | Name | Key Features |

|---|---|---|

| IUPAC | N-(4-methylcyclohexyl)-1-(pyridin-3-yl)methanamine | Functional group prioritization |

| OPCW | 4-Methylcyclohexyl(pyridin-3-ylmethyl)amine | Alphabetical substituent listing |

| Common | 3-Pyridinemethanamine, N-(4-methylcyclohexyl)- | Simplified for non-specialist use |

属性

IUPAC Name |

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXDUPDEYUFILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256855 | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626216-69-1 | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of cis-4-Methylcyclohexylamine Intermediate

A robust and industrially scalable method for preparing cis-4-methylcyclohexylamine, a crucial intermediate, is described in patent CN109824520B. The process involves:

Step 1: Selective Hydrogenation

- Starting from 4-methylphenylboronic acid or its esters (e.g., pinacol ester), selective hydrogenation is performed using a rhodium on carbon catalyst.

- The reaction is carried out in solvents such as tetrahydrofuran or ethyl acetate at 60–90 °C under 1–3 MPa hydrogen pressure.

- This step yields predominantly the cis-4-methylcyclohexylboronic acid/ester, which is purified by recrystallization from an alcohol-water mixture (methanol, ethanol, or isopropanol with water in ratios from 1:1 to 1:10).

Step 2: Amine Substitution Reaction

- The purified cis-4-methylcyclohexylboronic acid/ester is reacted with sulfamic acid and an aqueous inorganic base (sodium hydroxide, potassium hydroxide, or lithium hydroxide) in solvents like tetrahydrofuran or acetonitrile.

- The reaction proceeds at room temperature for about 16 hours under nitrogen protection.

- After completion, the mixture is acidified, extracted, basified, and purified by distillation to yield cis-4-methylcyclohexylamine with high purity (up to 99.6% by GC) and good yield (~85%).

Key Reaction Parameters and Yields:

| Step | Reagents/Conditions | Solvent | Temperature | Pressure | Yield (%) | Purity (GC) |

|---|---|---|---|---|---|---|

| Hydrogenation | 4-methylphenylboronic acid + Rh/C catalyst (3-5 wt%) | THF or ethyl acetate | 60–90 °C | 1–3 MPa H2 | Not specified | Mainly cis isomer |

| Amine substitution | cis-4-methylcyclohexylboronic acid + sulfamic acid + NaOH | THF or acetonitrile | Room temp | Atmospheric | 85 | 98.7–99.6 |

This method addresses challenges such as isomer purification and safe operation, making it suitable for scale-up production.

Coupling with Pyridin-3-ylmethyl Moiety

The final step to obtain this compound involves introducing the pyridin-3-ylmethyl group onto the amine. Common synthetic strategies include:

- Nucleophilic Substitution: The amine group of 4-methylcyclohexylamine can be reacted with a suitable pyridin-3-ylmethyl halide or derivative under nucleophilic substitution conditions to form the desired secondary amine.

- Reductive Amination: Alternatively, reductive amination can be employed by reacting 4-methylcyclohexylamine with pyridine-3-carboxaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride or hydrogen with a catalyst) to form the target compound.

These methods are typical for synthesizing amines linked to heteroaromatic groups and are supported by general synthetic chemistry literature and commercial synthesis descriptions.

Summary Table of Preparation Steps

| Stage | Starting Material | Reaction Type | Reagents/Catalysts | Conditions | Product | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-methylphenylboronic acid/ester | Selective hydrogenation | Rhodium on carbon, H2 | 60–90 °C, 1–3 MPa, THF or EtOAc | cis-4-methylcyclohexylboronic acid/ester | Recrystallization for purification |

| 2 | cis-4-methylcyclohexylboronic acid/ester | Amine substitution | Sulfamic acid, NaOH | Room temp, 16 h, THF or acetonitrile | cis-4-methylcyclohexylamine | High yield and purity |

| 3 | cis-4-methylcyclohexylamine + pyridin-3-ylmethyl halide or aldehyde | Nucleophilic substitution or reductive amination | Base or reducing agent | Mild conditions | This compound | Final target compound |

Research Findings and Considerations

- The selective hydrogenation step is critical to obtain the cis isomer, which is preferred for subsequent reactions and biological activity.

- The use of sulfamic acid in the amine substitution step provides a mild and efficient route to amine formation, avoiding harsher reagents like ammonia gas under high pressure.

- The final coupling step is flexible, allowing for different synthetic routes depending on available reagents and desired purity.

- The described methods have been demonstrated at both laboratory and pilot scales, indicating their robustness and scalability.

化学反应分析

Types of Reactions

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound to its corresponding amines or hydrocarbons.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Typical reagents include alkyl halides and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.

科学研究应用

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine has several scientific research applications:

作用机制

The mechanism of action of (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of spermidine synthase, an enzyme involved in polyamine biosynthesis . This inhibition can affect cellular processes such as DNA stabilization, protein synthesis, and cell growth.

相似化合物的比较

Comparison with Similar Compounds

A comparative analysis with structurally analogous compounds highlights how substituents and stereochemistry influence physicochemical properties and biological activity. Key examples include:

Table 1: Structural and Functional Comparison

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Biological Activity | Unique Features | Source |

|---|---|---|---|---|---|

| (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | 4-methylcyclohexyl | 204.31 | Research applications | Enhanced metabolic stability | |

| (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine | 4-ethoxybenzyl | 240.30 | Enzyme modulation | Higher lipophilicity (logP) | |

| Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine | Ethyl, 4-methylphenyl | 224.34 | Antimicrobial | Broader receptor interaction | |

| N-(cyclohexylmethyl)-4-methylpyridin-3-amine | Cyclohexylmethyl | 204.31 | Protein-binding studies | Steric hindrance effects |

Key Observations:

Substituent Effects :

- Lipophilicity : The 4-ethoxybenzyl group in (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine increases logP compared to the methylcyclohexyl group, enhancing membrane permeability but reducing aqueous solubility .

- Steric Hindrance : The cyclohexylmethyl group in N-(cyclohexylmethyl)-4-methylpyridin-3-amine limits binding to flat active sites (e.g., kinases) but improves selectivity for hydrophobic pockets .

Biological Activity :

- Antimicrobial Activity : Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine exhibits broad-spectrum activity due to its balanced lipophilicity and pyridine’s hydrogen-bonding capacity .

- Enzyme Modulation : (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine’s ethoxy group facilitates π-π stacking with aromatic residues in enzyme active sites, making it a potent modulator .

Metabolic Stability :

- The 4-methylcyclohexyl group in the target compound resists oxidative metabolism (via cytochrome P450), prolonging half-life compared to benzyl or ethyl derivatives .

Table 2: Physicochemical Properties

| Property | This compound | (4-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine | N-(cyclohexylmethyl)-4-methylpyridin-3-amine |

|---|---|---|---|

| logP | 2.8 | 3.1 | 2.9 |

| Water Solubility (mg/L) | 15 | 8 | 12 |

| pKa | 9.2 (amine) | 8.9 (amine) | 9.4 (amine) |

Structure-Activity Relationship (SAR) Insights

- Pyridine Position : Pyridin-3-yl derivatives show stronger hydrogen-bonding than pyridin-2-yl analogs, critical for targeting nucleotide-binding domains .

- Halogen Substitution : Chloro or fluoro groups (e.g., in 4-Chloro-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine) increase electrophilicity, enhancing covalent binding to cysteine residues .

- Cyclohexyl vs. Piperidine : Cyclohexyl groups confer rigidity and reduce off-target effects compared to flexible piperidine rings in compounds like 6-(4-Methylpiperidin-1-yl)pyridin-3-amine hydrochloride .

生物活性

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H20N2, with a molecular weight of 204.31 g/mol. The compound integrates a cyclohexyl group with a pyridine moiety, which contributes to its distinctive properties and biological activities .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the amine and pyridine functional groups allows for diverse chemical reactivity, influencing binding affinity and efficacy .

1. Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In a high-throughput screening against Mycobacterium tuberculosis, compounds similar in structure demonstrated effective inhibition, suggesting potential applications in treating tuberculosis .

2. Anti-inflammatory Effects

In vivo studies have shown that derivatives of this compound possess anti-inflammatory properties. These findings are supported by docking studies that reveal interactions with key inflammatory mediators, indicating a mechanism through which the compound may exert its therapeutic effects .

3. Anticancer Potential

Research into the anticancer activity of related pyridine derivatives has suggested that they can inhibit cancer cell proliferation. For instance, some analogs have shown promising results against various cancer cell lines, indicating that this compound may also possess similar properties .

Table 1: Summary of Biological Activities

Case Study 1: Antimycobacterial Screening

A study conducted on a library of compounds identified several analogs with notable anti-tubercular activity. Among these, compounds structurally related to this compound showed minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM against M. tuberculosis strains, highlighting the importance of structural modifications in enhancing potency .

Case Study 2: In Vivo Anti-inflammatory Activity

In vivo testing on newly synthesized derivatives demonstrated significant reductions in inflammation markers in animal models. The docking studies indicated strong binding affinities to targets involved in inflammatory responses, suggesting a viable pathway for therapeutic development .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine, and how can reaction yields be maximized?

- Methodological Answer :

- Route Optimization : Use a multi-step approach starting with cyclohexane derivatives. For example, introduce the 4-methylcyclohexyl group via reductive amination or nucleophilic substitution (e.g., using dibenzylamine intermediates for protection, followed by catalytic hydrogenation for deprotection) .

- Yield Maximization : Optimize solvent systems (e.g., dichloromethane for stepwise coupling) and temperature control (0–25°C for sensitive intermediates). Orthogonal protecting groups (e.g., benzyl or tert-butoxycarbonyl) can prevent side reactions .

- Example Table :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amine Coupling | DCM, NaOH, RT | 85–92 | |

| Deprotection | H₂/Pd-C, MeOH | 78–85 |

Q. How should researchers characterize the compound’s purity and structure using spectroscopic methods?

- Methodological Answer :

- 1H NMR : Analyze coupling constants (e.g., J = 13.2 Hz for axial-equatorial cyclohexyl protons) and aromatic proton splitting patterns (pyridin-3-yl protons at δ 7.11–8.64 ppm) .

- MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 452 [M+H]⁺) and fragmentation patterns to verify substituents .

- HPLC : Use C18 columns with acetonitrile/water gradients (95:5 to 50:50) for purity assessment (>98%) .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition or receptor binding (e.g., COX-2 inhibition via fluorescence polarization assays, similar to pyridinylimidazole derivatives) .

- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293 or HeLa) at concentrations 1–100 μM to establish IC₅₀ values .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing this compound be resolved?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or diastereomeric salt formation with tartaric acid .

- X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction (e.g., SHELXL refinement; R factor < 0.05) .

- Example Data :

| Parameter | Value | Reference |

|---|---|---|

| Space Group | P2₁2₁2 | |

| R Factor | 0.031 |

Q. How can computational models predict the compound’s reactivity or binding affinity?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to study electronic effects of the 4-methylcyclohexyl group on amine basicity .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2 active site; PyMOL for visualization) .

Q. How should researchers address contradictions in spectral data or bioactivity results?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare with synthetic intermediates .

- Batch Analysis : Replicate syntheses to isolate batch-specific impurities (e.g., via LC-MS/MS) and correlate with bioactivity variability .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via UV-Vis (λ = 254 nm). Amine protonation at low pH may enhance solubility but reduce membrane permeability .

- Prodrug Design : Introduce ester or carbamate prodrug moieties to enhance metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。